PDE5 Inhibitory Potency: Class-Level Validation of the Scaffold with Picomolar Activity
While direct PDE5 IC50 data for the 5-ethyl compound is not available, the unfunctionalized 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine core is validated by the highly optimized analog 6c, which achieved an IC50 of 0.056 nM against PDE5 [1]. This confirms that the core scaffold can support picomolar potency. In this series, N(5) substitution and 10-position derivatization were critical; minor changes led to significant potency drops. The 5-ethyl derivative, therefore, represents a strategic intermediate that places the N-ethyl group at the site known to modulate potency, offering a distinct SAR entry point compared to the potent 6c or other published analogs [1].
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct data; serves as a late-stage intermediate for N(5)-ethyl analogs |
| Comparator Or Baseline | Compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile): IC50 = 0.056 nM |
| Quantified Difference | Scaffold-class validation; potency of final compounds is dependent on N(5) and C(10) substitution, establishing the 5-ethyl core as a non-interchangeable fragment. |
| Conditions | In vitro enzymatic assay against PDE5; Journal of Medicinal Chemistry, 2017 |
Why This Matters
Establishes the 5-ethyl core as a validated fragment for PDE5 inhibitor programs, where N(5)-substitution is a key driver of picomolar activity.
- [1] Fiorito, J.; et al. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. J. Med. Chem. 2017, 60 (21), 8858–8875. View Source
